molecular formula C10H12N2O4 B13258106 Rac-2-amino-2-(3-nitro-phenyl)-propionic acid methyl ester

Rac-2-amino-2-(3-nitro-phenyl)-propionic acid methyl ester

Cat. No.: B13258106
M. Wt: 224.21 g/mol
InChI Key: NNURTFORWMBPDE-UHFFFAOYSA-N
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Description

Rac-2-amino-2-(3-nitro-phenyl)-propionic acid methyl ester is a chiral α-amino ester featuring a 3-nitro-substituted phenyl group at the β-position of the propionic acid backbone. The compound’s structure combines an amino group (providing nucleophilic reactivity), a nitro group (electron-withdrawing and redox-active), and a methyl ester (hydrolyzable under acidic or basic conditions). This combination makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, or peptidomimetics.

Properties

IUPAC Name

methyl 2-amino-2-(3-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(11,9(13)16-2)7-4-3-5-8(6-7)12(14)15/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNURTFORWMBPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of Rac-2-amino-2-(3-nitro-phenyl)-propionic acid methyl ester typically involves:

  • Formation of the 2-amino-2-(3-nitrophenyl)propionic acid core via condensation of 3-nitrobenzaldehyde with malonic acid derivatives and ammonium salts (Knoevenagel-type condensation followed by amino acid formation).
  • Esterification of the free amino acid to the methyl ester using acid-catalyzed esterification or chlorotrimethylsilane-mediated esterification in methanol.

Detailed Synthetic Route

Step 1: Synthesis of 2-amino-2-(3-nitrophenyl)propionic acid
  • Reagents: 3-nitrobenzaldehyde, malonic acid, ammonium acetate
  • Solvent: 1-butanol
  • Conditions: Reflux for 1.5–2 hours until CO2 evolution ceases
  • Reaction: The aldehyde reacts with malonic acid and ammonium acetate to form the amino acid via a condensation reaction.
  • Workup: The precipitated amino acid is filtered, washed with boiling solvents (1-butanol, ethanol, water), and dried.
  • Yield: Approximately 65–80% for related nitrophenyl derivatives.
Step 2: Esterification to methyl ester

Two common methods are used for esterification:

  • Method A: Acid-catalyzed esterification using methanol and gaseous hydrogen chloride or chlorotrimethylsilane (TMSCl) as a catalyst.

    • Amino acid is dissolved in methanol; TMSCl is added slowly at room temperature.
    • Reaction monitored by TLC until completion.
    • Product is isolated by evaporation of solvents, yielding amino acid methyl ester hydrochloride salts.
  • Method B: Direct esterification with methanol under reflux with acid catalyst or using hydrochloric acid gas in methanol followed by neutralization and crystallization steps.

Representative Experimental Data from Literature

Step Reagents & Conditions Product Yield (%) Notes
1 3-nitrobenzaldehyde + malonic acid + ammonium acetate; reflux in 1-butanol Rac-2-amino-2-(3-nitrophenyl)propionic acid 65–80 Precipitate filtered and washed; purity checked by TLC
2 Amino acid + chlorotrimethylsilane + methanol, room temperature Rac-2-amino-2-(3-nitrophenyl)propionic acid methyl ester hydrochloride 75–85 Reaction monitored by TLC; product isolated by evaporation of solvent
3 Hydrochloric acid gas in methanol, reflux, followed by neutralization and crystallization Rac-2-amino-2-(3-nitrophenyl)propionic acid methyl ester 70–87 Crystallization from ethyl acetate/heptane mixture improves purity

Mechanistic Insights and Notes

  • The condensation reaction to form the amino acid involves a Knoevenagel condensation between the aldehyde and malonic acid, followed by ammonium acetate-mediated amination.
  • Esterification with chlorotrimethylsilane activates the carboxylic acid for nucleophilic attack by methanol, forming the methyl ester hydrochloride salt.
  • The racemic nature arises because no chiral catalyst or resolution step is applied; both enantiomers form equally.
  • Purification often involves recrystallization from solvent mixtures such as ethyl acetate and heptane to obtain crystalline methyl ester salts.

Related Preparation Protocols for Analogous Compounds

  • Preparation of 3-amino-3-(2-nitrophenyl)propanoic acid has been reported with similar methods, indicating the robustness of the malonic acid-ammonium acetate condensation approach.
  • Enantioselective syntheses and resolutions are available for related phenyl-substituted amino acid methyl esters but require additional chiral reagents or chromatographic methods.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values
Starting aldehyde 3-nitrobenzaldehyde
Amino acid formation solvent 1-butanol
Amino acid formation temp Reflux (ca. 110 °C)
Amino acid formation time 1.5–2 hours
Esterification reagent Chlorotrimethylsilane or HCl gas in methanol
Esterification temp Room temperature to reflux
Esterification time Several hours (monitored by TLC)
Product isolation Filtration, solvent evaporation, crystallization
Typical yields 65–87% overall

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: 2-amino-2-(3-aminophenyl)propanoate.

    Reduction: 2-amino-2-(3-nitrophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(3-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs with Nitro-Phenyl Groups

Several nitro-phenyl propionic acid esters share structural motifs with the target compound but differ in substituents:

Compound Name Substituents on Phenyl Ring Functional Groups on Propionic Acid Key Differences from Target Compound References
2-hydroxy-3-(4'-hydroxy-3'-nitrophenyl)-propionic acid methyl ester 4'-hydroxy, 3'-nitro 2-hydroxy Hydroxy groups increase polarity and hydrogen-bonding capacity compared to the amino group in the target.
2-chloro-3-(4'-hydroxy-3'-nitrophenyl)propionic acid methyl ester 4'-hydroxy, 3'-nitro 2-chloro Chloro substituent enhances electrophilicity but reduces nucleophilic potential at the α-position.
3-(4'-hydroxy-3',5'-dinitrophenyl)-propionic acid methyl ester 4'-hydroxy, 3',5'-dinitro None Additional nitro group increases electron-withdrawing effects, potentially destabilizing the ester.
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 3-nitro 3-keto Ketone group introduces conjugation, altering reactivity in nucleophilic additions.

Key Findings :

  • Amino vs. Hydroxy/Chloro Groups: The amino group in the target compound enables amidation or Schiff base formation, unlike hydroxy or chloro analogs, which are better suited for etherification or nucleophilic substitution .
  • Nitro Positioning : A 3-nitro group (meta) on the phenyl ring provides moderate electron withdrawal compared to para-nitro derivatives, balancing stability and reactivity in electrophilic aromatic substitution .

Functional Group Variations in Propionic Acid Esters

Modifications to the propionic acid chain significantly alter physicochemical properties:

Compound Name Propionic Acid Substituents Key Properties Applications References
Methyl propionate None Low polarity, high volatility Solvent or flavoring agent.
R-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester 2-(4-hydroxyphenoxy) Phenolic hydroxy group enhances UV stability Agrochemical intermediates (e.g., herbicides) .
2-[6-(2-Nitroxy-acetoxy)-naphthalen-2-yl]-propionic acid methyl ester Naphthyl-nitroxy acetoxy Bulky naphthyl group increases lipophilicity Polymer or drug delivery systems.

Key Findings :

  • Amino Group Impact: The amino group in the target compound increases water solubility compared to non-polar analogs like methyl propionate but reduces stability under acidic conditions due to protonation .
  • Steric Effects : Bulky substituents (e.g., naphthyl in ) hinder ester hydrolysis but enhance binding to hydrophobic targets .

Physicochemical and Reactivity Comparisons

Property Target Compound Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate
Molecular Weight ~240 g/mol (estimated) 237 g/mol 196 g/mol
Solubility Moderate in polar solvents Low (non-polar ketone) High (phenolic hydroxy)
Hydrolysis Rate (ester) Fast (amino-assisted) Moderate (ketone stabilizes) Slow (steric hindrance from phenoxy)
Reactivity Nucleophilic (amino group) Electrophilic (ketone) Oxidative (phenolic hydroxy)

Key Findings :

  • Hydrolysis: The target’s ester hydrolyzes faster than phenoxy derivatives due to the amino group’s inductive effect .
  • Redox Activity : The nitro group in the target enables reduction to amines, a pathway absent in hydroxy or ketone analogs .

Biological Activity

Rac-2-amino-2-(3-nitro-phenyl)-propionic acid methyl ester (commonly referred to as Rac-NPA) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Rac-NPA is an amino acid derivative characterized by the presence of a nitrophenyl group. Its molecular formula is C11_{11}H12_{12}N2_{2}O3_{3}, and it features a methyl ester functional group, which enhances its lipophilicity and may influence its biological interactions.

Biological Activities

Rac-NPA has been investigated for various biological activities, primarily focusing on its interactions with neurotransmitter receptors and potential therapeutic applications.

1. Neurotransmitter Receptor Modulation

Rac-NPA is known to interact with glutamate receptors, particularly the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor subtype. Studies have demonstrated that Rac-NPA exhibits competitive inhibition properties at AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system.

Table 1: AMPA Receptor Binding Affinity of Rac-NPA

CompoundIC50_{50} (μM)Reference
Rac-NPA1.4
AMPA0.014

This data indicates that while Rac-NPA binds to AMPA receptors, its affinity is significantly lower than that of AMPA itself, suggesting it may act as a partial agonist or antagonist depending on the context.

2. Enzyme Inhibition

Research has also highlighted Rac-NPA's potential as an enzyme inhibitor. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes in conditions where enzyme activity needs to be modulated.

The mechanism by which Rac-NPA exerts its biological effects primarily involves its structural features allowing it to mimic natural amino acids, facilitating interactions with various biological targets:

  • Hydrogen Bonding: The amino group in Rac-NPA can form hydrogen bonds with receptor sites, enhancing binding affinity.
  • Hydrophobic Interactions: The nitrophenyl moiety contributes to hydrophobic interactions that stabilize binding to receptor sites.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of Rac-NPA in models of neurodegeneration. It was found that treatment with Rac-NPA led to a significant reduction in neuronal cell death induced by excitotoxicity, suggesting its potential as a neuroprotective agent.

Case Study 2: Antidepressant Activity

Another research effort explored the antidepressant-like effects of Rac-NPA in animal models. Results indicated that administration of Rac-NPA resulted in increased locomotor activity and reduced immobility in forced swim tests, common indicators of antidepressant efficacy.

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